molecular formula C20H23N5O4 B2388921 3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896828-46-9

3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2388921
CAS No.: 896828-46-9
M. Wt: 397.435
InChI Key: CPQKRGQDRCTQLL-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological substances, such as DNA, RNA, and ATP .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the imidazopurine ring, along with the various substituents, would likely result in a highly conjugated system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Behavior

Research on related compounds has shown advancements in synthesis techniques and the understanding of chemical behavior. For example, studies have detailed the synthesis of related imidazo purine diones through various chemical reactions, providing insights into their chemical properties and potential for further modification (Simo, Rybár, & Alföldi, 1998; Ostrovskyi et al., 2011). These synthetic routes contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry.

Pharmacological Potential

A range of studies have explored the potential pharmacological applications of imidazo purine dione derivatives. For instance, derivatives have been evaluated for their serotonin receptor affinity, showing promise as compounds with potential antidepressant and anxiolytic effects (Zagórska et al., 2016). Additionally, research has indicated that modifications to the imidazo[2,1-f]purine-2,4(3H,8H)-dione structure can influence receptor binding and activity, underscoring the importance of structural analysis in drug design (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

2-(3-hydroxypropyl)-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(28)23(18(16)27)10-7-11-26)21-19(25)24(12)14-8-5-6-9-15(14)29-4/h5-6,8-9,26H,7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQKRGQDRCTQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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